4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid

Description

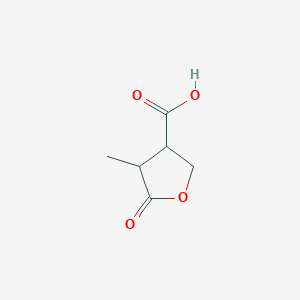

4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid is a bicyclic γ-lactone derivative with a carboxylic acid substituent at position 3 and a methyl group at position 4 of the tetrahydrofuran ring. These compounds are characterized by their fused furan-lactone rings and variable alkyl or functional group substitutions, which influence their physicochemical properties and biological activities .

Propriétés

IUPAC Name |

4-methyl-5-oxooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-3-4(5(7)8)2-10-6(3)9/h3-4H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUISPWOIMGQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(COC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396770 | |

| Record name | 4-Methyl-5-oxooxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89533-85-7 | |

| Record name | 4-Methyl-5-oxooxolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methyl-2,3-dioxobutanoic acid with a suitable nucleophile can lead to the formation of the desired furan ring structure. The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Analyse Des Réactions Chimiques

Types of Reactions

4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The methyl group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Applications De Recherche Scientifique

4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mécanisme D'action

The mechanism of action of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical reactions. For example, it may inhibit fatty acid synthase or activate carnitine palmitoyltransferase-1, influencing lipid metabolism and energy production.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substitution Patterns

The compound’s structural analogs differ primarily in substituents at positions 2, 4, and 5 of the tetrahydrofuran ring. Key examples include:

Notes:

Physicochemical Properties

Substituents critically influence melting points, solubility, and stability:

Activité Biologique

4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid (CAS No. 89533-85-7) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring with a carboxylic acid functional group and a methyl substituent, contributing to its unique reactivity and biological profile. Its molecular formula is , and it is classified under the category of oxo acids.

Antimicrobial Properties

Research has indicated that derivatives of tetrahydrofuran carboxylic acids exhibit significant antimicrobial activity. For example, compounds structurally related to this compound have shown potent antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative species. A study highlighted that certain analogs demonstrated superior activity compared to standard antibiotics in vitro .

| Compound | Activity Type | Test Organisms | Reference |

|---|---|---|---|

| Compound 3 | Antibacterial | E. coli, S. aureus | |

| Compound 4 | Antifungal | C. albicans, A. niger | |

| This compound | Antimicrobial | Various strains |

Anticancer Activity

The compound's anticancer potential has been explored in various studies, particularly focusing on its ability to inhibit fatty acid synthase (FASN), an enzyme crucial for cancer cell proliferation. Inhibitors like this compound have been shown to induce apoptosis in cancer cell lines by disrupting metabolic pathways essential for tumor growth .

Mechanism of Action:

- Inhibition of FASN: The compound interacts with FASN, leading to reduced fatty acid synthesis and subsequent cancer cell death.

- Induction of Oxidative Stress: Treatment with the compound has been associated with increased reactive oxygen species (ROS) levels, contributing to cytotoxic effects in cancer cells .

Case Studies

- Study on Mitochondrial Function: A study investigated the effects of similar compounds on mitochondrial function, revealing that treatment led to impaired mitochondrial activity and increased oxidative stress markers in cancer cells. This suggests a potential mechanism through which this compound may exert its anticancer effects .

- In Vivo Efficacy: In vivo studies demonstrated that administration of this compound in animal models resulted in significant tumor size reduction compared to control groups, supporting its potential as a therapeutic agent in cancer treatment .

Q & A

Q. How can researchers optimize the synthesis of 4-Methyl-5-oxo-tetrahydro-furan-3-carboxylic acid?

Synthesis optimization requires careful control of reaction parameters such as temperature, solvent polarity, and catalyst selection. Thermochemical data, including enthalpy of formation and sublimation, can guide energy-efficient pathways. For example, adjusting substituents on precursor molecules (e.g., methyl or phenyl groups) influences reaction kinetics and product yield. Computational modeling of transition states may further refine synthetic routes .

Q. What analytical techniques are recommended to confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies functional groups and stereochemistry, particularly for the tetrahydrofuran ring and carboxylic acid moiety.

- X-ray Crystallography: Resolves 3D molecular conformation and crystallinity, critical for validating stereoisomers (e.g., distinguishing cis vs. trans configurations) .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects impurities using reverse-phase columns with UV detection at ~210–260 nm .

Q. How should researchers design assays to evaluate biological activities like antioxidant or anti-inflammatory potential?

- Antioxidant Assays: Use in vitro models such as DPPH radical scavenging or FRAP (Ferric Reducing Antioxidant Power) assays. Compare activity against reference compounds (e.g., ascorbic acid) and normalize to molar concentration.

- Anti-Inflammatory Screening: Employ lipopolysaccharide (LPS)-induced macrophage models to measure cytokine suppression (e.g., TNF-α, IL-6) via ELISA. Dose-response curves should identify IC50 values .

Advanced Research Questions

Q. How can contradictory cytotoxicity data in literature be resolved?

Discrepancies may arise from variations in cell lines, assay protocols, or impurity profiles. To address this:

- Replicate Studies: Use standardized cell lines (e.g., HEK-293, HepG2) and MTT/WST-1 assays under controlled oxygen levels.

- Meta-Analysis: Statistically aggregate data across studies, accounting for variables like exposure time and solvent (e.g., DMSO concentration ≤0.1%).

- Impurity Profiling: Characterize byproducts (e.g., via LC-MS) to rule out confounding effects .

Q. What computational approaches are suitable for studying structure-activity relationships (SAR) or mechanisms of action?

- Molecular Docking: Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on hydrogen bonding and hydrophobic interactions with the tetrahydrofuran core.

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity in antioxidant mechanisms .

Q. How can researchers analyze degradation products or stability under varying storage conditions?

- Accelerated Stability Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) over 4–12 weeks.

- GC-MS Analysis: Identify volatile degradation byproducts (e.g., decarboxylated furan derivatives) using helium carrier gas and electron ionization .

- Thermogravimetric Analysis (TGA): Determine thermal decomposition thresholds and recommend storage at −20°C under inert atmosphere .

Q. Methodological Notes

- Data Reproducibility: Document solvent batches, instrument calibration, and cell passage numbers to minimize variability.

- Ethical Reporting: Disclose all synthetic byproducts and assay controls in publications to enhance transparency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.